molecular formula C4H9NO3S B2703612 N-Methyloxetane-3-sulfonamide CAS No. 1707583-10-5

N-Methyloxetane-3-sulfonamide

Cat. No. B2703612
CAS RN: 1707583-10-5
M. Wt: 151.18
InChI Key: BWOMFWQXRIMVRV-UHFFFAOYSA-N
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Description

N-Methyloxetane-3-sulfonamide is a sulfonamide compound . Sulfonamides are an important class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Synthesis Analysis

While specific synthesis methods for N-Methyloxetane-3-sulfonamide were not found, sulfonamides can be synthesized by replacing the amino group on the phenyl ring with various substituents .


Molecular Structure Analysis

Sulfonamides have a distinct structure characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The molecular formula of N-Methyloxetane-3-sulfonamide is C4H9NO3S .


Chemical Reactions Analysis

Sulfonamides have various applications in organic synthesis, including as an activating group, protecting group, leaving group, and as a molecular scaffold .

Scientific Research Applications

a. Sulfonimidate Drug Candidates:

b. Sulfoximine Derivatives:

Polymer Synthesis

Sulfonimidates find applications in polymer chemistry:

a. Poly (Oxothiazene) Polymers:

Cyclic Sulfonimidates

Mechanism of Action

Target of Action

N-Methyloxetane-3-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes. The primary target is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

N-Methyloxetane-3-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, N-Methyloxetane-3-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by N-Methyloxetane-3-sulfonamide disrupts the biochemical pathway for the synthesis of folic acid . This disruption affects the production of DNA in bacteria, as folic acid is a necessary precursor for DNA synthesis . The downstream effects of this disruption include the inhibition of bacterial growth and replication .

Result of Action

The primary result of N-Methyloxetane-3-sulfonamide’s action is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, N-Methyloxetane-3-sulfonamide prevents the production of DNA in bacteria, thereby inhibiting their growth and replication .

Action Environment

The action of N-Methyloxetane-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interact with N-Methyloxetane-3-sulfonamide, affecting its stability and efficacy . Additionally, the pH and temperature of the environment could also influence the action of N-Methyloxetane-3-sulfonamide .

Safety and Hazards

While specific safety data for N-Methyloxetane-3-sulfonamide was not found, sulfonamides can cause skin irritation, serious eye irritation, and respiratory irritation . They can also cause strong allergic reactions when used in large doses .

Future Directions

Sulfonamides, including N-Methyloxetane-3-sulfonamide, continue to be a subject of research due to their broad spectrum of pharmacological activities . Future research could focus on overcoming sulfonamide resistance and identifying new drug candidates through molecular modifications .

properties

IUPAC Name

N-methyloxetane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-5-9(6,7)4-2-8-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOMFWQXRIMVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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